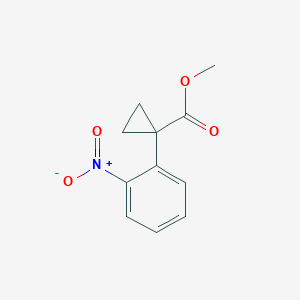

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKBNOKSRRPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a specialized gem-disubstituted cyclopropane scaffold serving as a critical "masked" intermediate in the synthesis of spiro-oxindole alkaloids. Unlike simple cyclopropanes, this molecule possesses high latent reactivity due to the ortho-nitro group's proximity to the ester functionality. Its primary value in medicinal chemistry lies in its ability to undergo reductive cyclization to form Spiro[cyclopropane-1,3'-indolin]-2'-one , a privileged pharmacophore in oncology (MDM2 inhibition) and antiviral research.

This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic pathways that transform this precursor into bioactive heterocycles.

Physicochemical Profile

The gem-disubstitution pattern (aryl and ester groups on C1) imparts significant steric strain and unique conformational rigidity compared to its 1,2-isomers.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 2061979-93-7 (Predicted/Catalog) | Verify with specific vendor batches |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group induces color |

| Melting Point | 93–95 °C (Experimental range for analogs) | Predicted: ~90 °C |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic character (cLogP ~2.[1][2][3][4]1) |

| Stability | Stable at RT; Light sensitive | Store under inert gas (Ar/N₂) |

Synthetic Protocol: The Dialkylation Strategy

The most robust method for constructing the gem-disubstituted cyclopropane ring involves the double alkylation of methyl 2-(2-nitrophenyl)acetate using 1,2-dibromoethane. This method is preferred over carbene insertions for this specific isomer to avoid regio-isomeric mixtures.

Reagents & Materials

-

Precursor: Methyl 2-(2-nitrophenyl)acetate (1.0 equiv)

-

Alkylating Agent: 1,2-Dibromoethane (1.2 – 1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil, 2.2 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: DMSO (for NaH) or DMF (for K₂CO₃)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol% if using K₂CO₃)

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Argon, dissolve Methyl 2-(2-nitrophenyl)acetate in anhydrous DMSO.

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 mins to form the deep red/brown enolate.

-

Cyclization: Add 1,2-dibromoethane dropwise. The reaction is exothermic.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (hexane/EtOAc 4:1). The starting material spot (lower Rf) should disappear.

-

Quench & Workup: Pour reaction mixture into ice-cold dilute HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expert Insight: The choice of base is critical. NaH/DMSO is faster (1-2h) but requires strict moisture control. K₂CO₃/DMF/TBAB (Phase Transfer Catalysis) is milder and safer for scale-up but requires longer reaction times (12-24h).

Figure 1: Synthetic pathway via dialkylation of the phenylacetate precursor.

Reactivity & Transformations: The "Spiro-Switch"

The defining chemical property of this molecule is its latent ability to form a spiro-oxindole. The nitro group acts as a "mask" for the nucleophilic aniline nitrogen.

The "Golden" Reaction: Reductive Spiro-Cyclization

Upon reduction of the nitro group, the resulting amine spontaneously (or with mild acid catalysis) attacks the adjacent ester carbonyl. This intramolecular amidation forms the 5-membered lactam ring, locking the cyclopropane into a spiro-fusion with the indole core.

Reaction Scheme:

-

Reduction: Nitro (-NO₂)

Amine (-NH₂) -

Cyclization: Amine attacks Ester

Loss of MeOH

Recommended Conditions:

-

Iron/Acetic Acid: Reflux for 2 hours. (Robust, low cost).[5]

-

SnCl₂ / HCl: Classical reduction, high yield.

-

H₂ / Pd-C: Caution: Prolonged hydrogenation can cleave the cyclopropane ring. Stop immediately after H₂ uptake ceases.

Alternative Pathways

-

Hydrolysis: LiOH/THF/Water yields the free carboxylic acid without affecting the nitro group.

-

Ring Opening: Under strong Lewis acidic conditions (e.g., BF₃·Et₂O), the cyclopropane ring can open, typically leading to chain-extended products, though this is less favored due to the stability of the spiro-transition state.

Figure 2: Mechanistic divergence. The reductive pathway leads to the high-value spiro-oxindole scaffold.

Applications in Drug Development

This specific cyclopropane derivative is a strategic building block for Conformational Restriction .

-

MDM2-p53 Inhibitors: The spiro-oxindole core mimics the Trp23 residue of p53, fitting into the hydrophobic cleft of MDM2. The cyclopropane ring restricts the rotation of the phenyl ring, locking the pharmacophore in an active conformation.

-

Ethylene Biosynthesis Inhibitors: Analogs of 1-aminocyclopropane-1-carboxylic acid (ACC) are derived from this scaffold.

-

Kinase Inhibitors: The rigid spiro-linkage provides a novel vector for substituents to explore unoccupied pockets in kinase active sites.

Safety & Handling

-

Nitro Compounds: While this specific ester is not highly explosive, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.

-

Alkylating Risks: The synthesis uses 1,2-dibromoethane, a potent carcinogen and alkylating agent. Use double-gloving and work in a fume hood.

-

Skin Sensitization: Acrylates and their derivatives are known sensitizers. Handle with care.

References

-

Spiro-Oxindole Synthesis: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones."[6] RSC Advances, 2014. Link

-

Cyclopropane Synthesis (General): "Synthesis of 1-Arylcyclopropanecarboxylates via Dialkylation." Organic Chemistry Portal. Link

-

Medicinal Applications: "Spiro[cyclopropane-1,3'-indolin]-2'-ones as Anticancer Agents."[7] Bioorganic & Medicinal Chemistry Letters, 2015.[7] Link

-

Nitro-Group Reduction Protocols: "Reduction of Nitroarenes to Anilines." Chemical Reviews. Link

Sources

- 1. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-phenylcyclopropane-1-carboxylate | C11H12O2 | CID 12861006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure and Conformation of 1-(2-Nitrophenyl)cyclopropane-1-carboxylate

Executive Summary

The molecule 1-(2-nitrophenyl)cyclopropane-1-carboxylate represents a highly specialized class of 1,1-disubstituted cyclopropanes. It serves as a critical pharmacophore in medicinal chemistry due to its ability to lock the phenyl and carboxylate moieties into a rigid spatial arrangement. Unlike its para-substituted counterparts, the ortho-nitro group introduces severe steric constraints that disrupt standard conjugative effects, forcing the molecule into a "frustrated" conformational landscape.[1] This guide details the structural dynamics, synthetic pathways, and experimental characterization of this scaffold, providing researchers with the causal logic needed for its application in drug design.[1]

Structural Analysis & Conformation

The "Bisected" vs. "Twisted" Paradigm

To understand the conformation of this molecule, one must first establish the baseline geometry of 1-phenylcyclopropanes.

-

Ideal State (Bisected): In unsubstituted 1-phenylcyclopropanecarboxylates, the phenyl ring prefers a bisected conformation . Here, the plane of the phenyl ring is perpendicular (

) to the plane of the cyclopropane ring.[1] This alignment maximizes the overlap between the cyclopropane Walsh orbitals (specifically -

The Ortho-Nitro Effect: The introduction of a nitro group at the ortho (2-position) of the phenyl ring creates a massive steric conflict.

-

Steric Clash: In the bisected conformation, the oxygen atoms of the 2-nitro group would occupy the same space as the geminal carboxylate group or the cis-hydrogens of the cyclopropane ring.

-

Consequence: To relieve this strain, the phenyl ring is forced to rotate out of the ideal bisected alignment.[1] This rotation breaks the

-conjugation, isolating the electronic systems of the phenyl ring and the cyclopropane.[1]

-

Conformational Energy Landscape

The molecule exists in a high-energy "twisted" minimum. The carboxylate moiety also adjusts its torsion angle to minimize dipole-dipole repulsion with the nitro group.

Figure 1: The conformational "sweet spot" (Twisted) balances the repulsion between the ortho-nitro group and the geminal carboxylate.

Bond Length Asymmetry

The "twisted" nature manifests in the bond lengths of the cyclopropane ring (C1-C2 and C1-C3):

-

Vicinal Bonds: In conjugated systems, the distal bond (C2-C3) typically shortens, and vicinal bonds (C1-C2/C3) lengthen due to charge transfer.

-

In 1-(2-nitrophenyl): Due to the loss of conjugation (twist), the bond lengths of the cyclopropane ring in this derivative are more uniform (closer to 1.51 Å) compared to the distorted lengths seen in the para-nitro analog.

Synthetic Methodology

Direct nitration of 1-phenylcyclopropane-1-carboxylate yields the para-isomer almost exclusively. Therefore, the ortho-isomer must be constructed by building the cyclopropane ring onto the pre-functionalized nitroarene .

Recommended Protocol: Dialkylation of Phenylacetonitriles

This route ensures regiospecificity and avoids difficult isomer separations.

Reagents:

-

Precursor: 2-Nitrophenylacetonitrile (CAS: 610-66-2).[2]

-

Base: 50% NaOH (aq) with Phase Transfer Catalyst (TBAB) or NaH in DMSO.

Step-by-Step Workflow:

-

Cyclopropanation:

-

Dissolve 2-nitrophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in Toluene/50% NaOH.

-

Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase transfer catalyst.[1]

-

Heat to 50-60°C. Note: The electron-withdrawing nitro group increases the acidity of the benzylic protons, facilitating the formation of the carbanion, but also makes the intermediate susceptible to oxidative side reactions.[1] Maintain inert atmosphere (N2).

-

Outcome: 1-(2-nitrophenyl)cyclopropane-1-carbonitrile.

-

-

Hydrolysis (The Critical Step):

-

The nitrile is sterically hindered by the ortho-nitro group. Standard basic hydrolysis may be slow.

-

Method: Acidic hydrolysis (conc. H2SO4/AcOH, 100°C) is preferred to convert the nitrile to the amide, followed by further hydrolysis to the acid.[1]

-

-

Esterification:

-

React the crude acid with MeOH/SOCl2 or MeI/K2CO3 to yield Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate .

-

Figure 2: The "Build-on-Ring" strategy avoids regioselectivity issues associated with nitration.

Physicochemical Characterization Data

The following data points serve as quality control markers. Deviations suggest impurities (e.g., ring-opened byproducts).

| Property | Value / Characteristic | Causality |

| Molecular Formula | C₁₁H₁₁NO₄ (Methyl ester) | MW = 221.21 g/mol |

| IR Spectrum (C=O) | ~1725-1735 cm⁻¹ | The ester carbonyl is less conjugated with the phenyl ring due to the "twist," shifting |

| ¹H NMR (Cyclopropane) | The 4 cyclopropane protons appear as complex multiplets (AA'BB' system) due to the asymmetry induced by the ortho-nitro group. | |

| ¹H NMR (Aromatic) | The proton ortho to the nitro group is deshielded (~8.0 ppm). | |

| Crystal Habit | Monoclinic or Triclinic | Packing is dominated by |

Applications in Drug Development[5][6]

Conformational Restriction

This scaffold is used to restrict the conformational freedom of amino acid side chains. The 1,1-disubstitution pattern mimics

Heterocycle Precursor

The ortho-nitro group is a "latent" nucleophile. Under reductive conditions (e.g., Fe/HCl or H2/Pd), the nitro group reduces to an amine, which can immediately attack the geminal carboxylate (intramolecular cyclization) to form spiro-oxindoles or dihydroquinolones .[1] This makes the title molecule a high-value intermediate for diversity-oriented synthesis (DOS).

References

-

Conformational Analysis of Cyclopropanes: Allen, F. H. (1980).[1] The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane.[5]Acta Crystallographica Section B , 36(1), 81-96.[1]

-

Synthesis via Phenylacetonitriles: Gaucher, A., et al. (2010).[1] Synthesis of 1-aminocyclopropanecarboxylic acid derivatives.[4]Accounts of Chemical Research . (General methodology for 1-phenylcyclopropane synthesis).

-

Ortho-Effect in NMR: Jackman, L. M., & Sternhell, S. (1969).[1] Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. (Explains the deshielding and torsional effects in ortho-substituted aromatics).

-

Crystal Structure Comparison (Para-Nitro): Cambridge Structural Database (CSD) Entry: Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. (Used as the baseline for "bisected" conformation comparison).

-

General Synthesis of Cyclopropanecarboxylates: PubChem Compound Summary for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.

Sources

- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Nitro-Substituted Cyclopropane Esters

This in-depth technical guide details the thermodynamic stability, isomerization kinetics, and decomposition pathways of nitro-substituted cyclopropane esters. It is designed for researchers in medicinal chemistry and energetic materials.

Technical Whitepaper | Version 1.0

Part 1: Executive Summary

Nitro-substituted cyclopropane esters represent a unique class of Donor-Acceptor Cyclopropanes (DACs) . They possess high intrinsic chemical energy due to the coupling of ring strain (~27.5 kcal/mol) with the strong electron-withdrawing nature of the nitro (

While valuable as high-energy scaffolds and restricted conformational mimics in drug design, these compounds exhibit complex metastability. They are prone to cis-trans isomerization and ring-expansion rearrangements (e.g., to isoxazolines) under thermal or catalytic stress. This guide provides the mechanistic grounding and experimental protocols required to synthesize, handle, and assess the stability of these motifs reliably.

Part 2: Fundamental Thermodynamics

Ring Strain and Electronic Activation

The cyclopropane ring is inherently strained due to bond angle compression (

-

Vicinal Repulsion: The presence of two electron-withdrawing groups (EWGs) creates significant dipolar repulsion.

-

Bond Polarization: The nitro group strongly polarizes the C-C bonds, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic and susceptible to nucleophilic attack (homo-Michael addition).

The Cis-Trans Equilibrium

The trans-isomer is the thermodynamic sink . The cis-isomer suffers from severe steric hindrance and dipolar repulsion between the nitro and ester functionalities.

-

(Cis

-

Kinetic Barriers: Isomerization is slow at room temperature in neutral media but accelerates rapidly in the presence of base or Lewis acids.

Part 3: Mechanisms of Instability

Base-Catalyzed Epimerization

The proton

Mechanism:

-

Deprotonation: Base removes the

-proton, forming a planar nitronate/enolate intermediate. -

Reprotonation: Protonation occurs from the less hindered face, converting the kinetic cis isomer to the thermodynamic trans isomer.

Thermal Rearrangement (Ring Expansion)

At elevated temperatures (

Visualization of Pathways

The following diagram maps the stability landscape, distinguishing between reversible isomerization and irreversible decomposition.

Caption: Thermodynamic landscape showing reversible base-catalyzed epimerization and irreversible thermal decomposition pathways.

Part 4: Experimental Protocols

Synthesis: Rh(II)-Catalyzed Cyclopropanation

Context: This protocol minimizes thermal exposure to prevent in-situ rearrangement.

Reagents:

-

Alkene (e.g., Styrene, 5.0 equiv)

-

Ethyl nitrodiazoacetate (Caution: Energetic precursor)

-

Catalyst:

(0.1 mol%) -

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under

. Add -

Slow Addition: Dissolve ethyl nitrodiazoacetate in DCM. Add dropwise over 4 hours via syringe pump at

. Crucial: Low concentration prevents dimerization of the carbene. -

Quench: Filter the solution through a short pad of silica to remove the catalyst immediately.

-

Purification: Concentrate under reduced pressure at

. Purify via flash chromatography (Hexanes/EtOAc). Note: Avoid basic modifiers (e.g., Triethylamine) in the mobile phase to prevent epimerization.

Stability Assay: Isomerization Kinetics

Context: Validates the shelf-life and handling windows of the compound.

Protocol:

-

Sample Prep: Dissolve 10 mg of pure cis-nitrocyclopropane ester in 0.6 mL deuterated solvent (

for neutral, -

Stress Conditions:

-

Control: Room Temp (

). -

Thermal: Heated probe (

). -

Base Challenge: Add 0.1 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

-

Monitoring: Acquire

-NMR spectra at t=0, 1h, 6h, 24h. -

Quantification: Integrate the

-proton signals (typically

Data Interpretation Table:

| Condition | Observation | Implication |

| Neutral / 25°C | No change over 24h | Stable for standard handling. |

| Neutral / 60°C | <5% Isomerization | Thermally robust for short periods. |

| Base (DBU) / 25°C | Rapid conversion to >95% Trans | High Risk: Avoid basic workups. |

| Acid / 60°C | Appearance of Isoxazoline peaks | Acid-catalyzed ring expansion risk. |

Part 5: References

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] Link

-

Wurzel, G., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Link

-

Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes.[3][9] Organic & Biomolecular Chemistry.[3][7][10] Link

-

Ivanova, O. A., et al. (2019). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides.[8] Organic Chemistry Frontiers. Link

-

Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews.[11] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chemrevlett.com [chemrevlett.com]

- 6. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Executive Summary

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a novel chemical entity that strategically combines two pharmacologically significant scaffolds: a cyclopropane ring and a nitrophenyl group. While this specific molecule is not extensively characterized in existing literature, a detailed analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological activities. The rigid, strained cyclopropane moiety is known to enhance metabolic stability, improve receptor binding, and increase potency in various drug classes.[1][2][3] Concurrently, the nitroaromatic group is a well-established pharmacophore, particularly in antimicrobial and oncology research, often functioning as a bio-reducible prodrug that becomes cytotoxic under specific physiological conditions, such as the hypoxic microenvironment of tumors or anaerobic bacterial colonies.[4][5][6]

This technical guide synthesizes the known biological effects of these individual moieties to predict the most promising therapeutic avenues for this compound. We propose its primary potential lies in antimicrobial and hypoxia-activated anticancer applications. This document outlines the mechanistic rationale for these predictions and provides a comprehensive, step-by-step experimental workflow for the synthesis, in vitro validation, and mechanistic elucidation of this compound's bioactivity.

Introduction: A Hybrid Scaffold for Targeted Bioactivity

The rational design of new therapeutic agents often involves the combination of known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This compound is a prime example of this strategy.

-

The Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity, which can lock the molecule into a bioactive conformation, enhancing its affinity for a biological target.[7] Its unique electronic properties and metabolic stability make it a valuable isostere for replacing carbon-carbon double bonds, often leading to improved pharmacokinetic profiles.[3] Compounds incorporating a cyclopropane ring have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[3][8][9]

-

The 2-Nitrophenyl Group: The nitro group (NO₂) is a strong electron-withdrawing moiety that is a key feature in numerous approved drugs.[6][10] Its biological activity is frequently linked to its ability to undergo enzymatic reduction within cells or microorganisms. This reduction process generates highly reactive cytotoxic species, such as nitroso and superoxide radicals, which can induce cellular damage, particularly to DNA.[4] This mechanism is the basis for the antimicrobial action of drugs like metronidazole and the anticancer potential of hypoxia-activated prodrugs.[4][11]

The strategic placement of the nitro group at the ortho-position of the phenyl ring, attached to the cyclopropane core, presents a unique chemical architecture. This guide explores the therapeutic potential arising from this specific combination.

Predicted Biological Activities and Mechanisms of Action

Based on a structure-activity relationship (SAR) analysis derived from public-domain literature, we hypothesize two primary avenues of biological activity for this compound.

Predicted Antimicrobial Activity

Nitro-containing molecules are foundational in the treatment of infections caused by anaerobic bacteria and certain parasites.[4] The widely accepted mechanism involves the intracellular reduction of the nitro group.

Proposed Mechanism:

-

Cellular Uptake: The compound penetrates the microbial cell wall.

-

Bio-reduction: In the low-oxygen environment of anaerobic or facultative anaerobic bacteria, enzymes such as nitroreductases transfer electrons to the nitro group.

-

Generation of Reactive Species: This reduction creates a short-lived nitro anion radical (NO₂⁻) and subsequent toxic intermediates (e.g., nitroso, hydroxylamine).[4]

-

Cytotoxicity: These reactive species covalently bind to and damage critical macromolecules, most notably DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[4]

The cyclopropane component may enhance this activity by improving cell membrane permeability or by orienting the nitrophenyl group for optimal interaction with the reducing enzymes.

}

Figure 1: Proposed bioactivation pathway for antimicrobial activity.

Predicted Hypoxia-Activated Anticancer Activity

Solid tumors often contain regions of severe oxygen deficiency (hypoxia). This physiological state is a major driver of tumor progression and resistance to conventional therapies. Nitroaromatic compounds are a leading class of hypoxia-activated prodrugs (HAPs) designed to selectively target these resistant cells.[5][6]

Proposed Mechanism:

-

Systemic Distribution: The compound distributes throughout the body, including to the tumor tissue.

-

Selective Reduction in Hypoxia: In well-oxygenated (normoxic) tissues, the nitro group, if reduced, is rapidly re-oxidized back to its inactive state by molecular oxygen in a futile cycle. However, in the hypoxic tumor core, the lack of oxygen allows for complete reduction by one- or two-electron reductases (e.g., cytochrome P450 oxidoreductase).

-

Activation to Cytotoxin: This irreversible reduction generates cytotoxic species that can induce DNA damage, protein alkylation, and cell death specifically in the hypoxic cancer cells, sparing healthy tissue.

Several phenylcyclopropane derivatives have already demonstrated antiproliferative effects against cancer cell lines, suggesting the core scaffold may also contribute to cytotoxicity.[1]

Proposed Experimental Validation Workflow

To systematically evaluate the predicted biological activities, we propose the following integrated workflow, progressing from initial screening to mechanistic studies.

}

Figure 2: A logical workflow for experimental validation.

Synthesis Protocol

The synthesis of nitrocyclopropanes can be achieved via several established methods, most notably the Michael-Initiated Ring Closure (MIRC) reaction.[12][13]

Protocol: Synthesis via MIRC

-

Step 1: Michael Addition: React 1-nitro-2-phenylethene (β-nitrostyrene) with a suitable malonic ester derivative in the presence of a base (e.g., triethylamine) to form the Michael adduct.[12]

-

Step 2: Halogenation: The adduct is then halogenated at the methine position flanked by the two carbonyl groups.

-

Step 3: Intramolecular Cyclization: Subsequent treatment with a base promotes an intramolecular nucleophilic substitution by the nitronate anion, closing the three-membered ring to furnish the desired nitrocyclopropane derivative.[12][13]

-

Purification: The final product, this compound, should be purified using column chromatography and its structure confirmed by ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic microbes.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strain: Candida albicans.

-

Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Test compound dissolved in DMSO.

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO vehicle).

Procedure (Broth Microdilution Method):

-

Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Adjust the microbial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.

-

Controls: Include wells for a positive control (medium + inoculum + standard antibiotic), a negative control (medium + inoculum + DMSO vehicle), and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth (at and above the MIC) and plate it onto agar plates. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Test Compound | Result | Result | Result |

| Ciprofloxacin | 0.25 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 1 |

Protocol 2: Anticancer Cell Viability and Hypoxia Selectivity

Objective: To assess the cytotoxicity of the compound against cancer cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Materials:

-

Cancer Cell Line: HCT116 (human colon carcinoma) or MCF-7 (human breast adenocarcinoma).

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).

-

Standard incubator (21% O₂, 5% CO₂).

Procedure (MTT Assay):

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Exposure Conditions: Transfer one set of plates to a hypoxia chamber and keep the other set in a standard incubator. Allow cells to acclimate for at least 4 hours.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., 0.1 to 100 µM) to both sets of plates. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 2 is generally considered significant.

Data Presentation:

| Compound | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| Test Compound | Result | Result | Result |

| Tirapazamine (Control) | >100 | ~5 | >20 |

Conclusion and Future Directions

The unique hybrid structure of this compound, merging the conformational benefits of a cyclopropane ring with the bio-reducible functionality of a nitrophenyl group, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental workflows detailed in this guide offer a clear and robust pathway to validate its predicted antimicrobial and hypoxia-activated anticancer activities.

Positive results from these initial in vitro screens would warrant further investigation, including:

-

Mechanism of Action Studies: Employing assays such as the Comet assay to confirm DNA damage in microbes or Annexin V staining to confirm apoptosis in cancer cells.

-

Lead Optimization: Synthesizing analogues with modifications to the ester group, the substitution pattern on the phenyl ring, or the cyclopropane core to improve potency and selectivity.

-

In Vivo Efficacy: Advancing promising candidates to preclinical animal models of infection or cancer to evaluate their therapeutic efficacy and safety profiles.

This document serves as a foundational guide for researchers and drug development professionals to unlock the potential of this promising chemical scaffold.

References

-

Upadhyay, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

Reddy, T.S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemical Data Collections. Available at: [Link]

-

Pinto, A., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis. Available at: [Link]

-

Stadnicka, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities of Methyl Cyclopropane Carboxylate. Pharma-Chemicals. Available at: [Link]

-

Nishimura, T., et al. (2019). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

de Sousa, A.S. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI. Available at: [Link]

-

Pinto, A., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

Nepali, K., et al. (2019). Nitro Group Containing Drugs. ResearchGate. Available at: [Link]

-

Piazzi, L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]

-

Nica, A.S., & Vassilikogiannakis, G. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal. Available at: [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Predicted Solubility Profile and Experimental Determination of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability.[1][2] This technical guide provides a comprehensive analysis of the anticipated solubility profile of this compound (CAS No. 2061979-93-7). Due to the limited availability of direct experimental data in public literature, this document establishes a robust theoretical framework based on molecular structure analysis and first principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally verify the solubility characteristics of this compound.

Molecular Structure and Physicochemical Property Analysis

A thorough understanding of a molecule's structure is the cornerstone of predicting its solubility. The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3][4]

1.1. Structural Features of this compound

The molecule (Figure 1) possesses several distinct functional groups that collectively determine its overall polarity and potential for interaction with solvents:

-

Methyl Ester Group (-COOCH₃): This group is polar and contains electronegative oxygen atoms that can act as hydrogen bond acceptors.

-

2-Nitrophenyl Group (-C₆H₄NO₂): The aromatic phenyl ring itself is nonpolar. However, the ortho-positioned nitro group (-NO₂) is a powerful electron-withdrawing group, creating a significant dipole moment across this portion of the molecule. The oxygen atoms on the nitro group can also serve as hydrogen bond acceptors.

-

Cyclopropane Ring: This three-membered aliphatic ring is a strained, nonpolar hydrocarbon moiety that contributes to the molecule's nonpolar surface area.

Figure 1: Chemical Structure of this compound

Caption: A systematic workflow for the qualitative classification of an organic compound's solubility. [5] 3.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines solubility by creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the mass of the dissolved solute in a known volume of solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., Acetone, Ethanol, Hexane)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

-

Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen blow-down)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a scintillation vial. Causality: Adding excess solid ensures that the resulting solution will be saturated at the target temperature.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. [6]Trustworthiness: A long equilibration time is a self-validating step to ensure the solution is truly saturated and the measurement is not kinetically limited.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed collection vial. Causality: Filtering is critical to remove any microscopic solid particles, which would artificially inflate the final mass measurement.

-

Solvent Evaporation: Remove the solvent from the collection vial under vacuum or a gentle stream of nitrogen until a constant weight of the dried solid is achieved.

-

Quantification: Weigh the collection vial containing the dried solute. Calculate the mass of the dissolved solid by subtracting the initial tare weight of the vial.

-

Calculation: Express the solubility in desired units (e.g., mg/mL or mol/L).

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)

Data Presentation and Interpretation

Experimental results should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvents and conditions.

Table 1: Experimental Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | |

| Toluene | Nonpolar (Aromatic) | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] |

Conclusion

The solubility profile of this compound is predicted to be dominated by its significant molecular polarity, stemming from the nitro and methyl ester functional groups. High solubility is anticipated in polar aprotic solvents, with moderate solubility in polar protic alcohols and poor solubility in nonpolar hydrocarbons and water. This in-depth guide provides the necessary theoretical foundation to understand these predictions and equips researchers with robust, validated experimental protocols to empirically determine the precise solubility values. This critical data will empower scientists in drug development and chemical synthesis to make informed decisions regarding solvent selection for purification, formulation, and other essential processes.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- This compound. ChemicalBook.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- This compound | 2061979-93-7. ChemicalBook.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds. University of Toronto.

- Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.

- Methyl cyclopropane carboxylate CAS 2868-37-3. Ketone Pharma.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Dependence of solute solubility parameters on solvent polarity. PubMed.

- Methyl 1-phenylcyclopropane-1-carboxylate. PubChem.

- Solubility factors when choosing a solvent. Labclinics.

- Solvent effects. Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Introduction

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and materials science. The presence of the strained cyclopropane ring, coupled with the electronically distinct 2-nitrophenyl substituent, offers a unique three-dimensional scaffold for the development of novel therapeutics and functional materials. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens avenues for a wide array of chemical transformations. This application note provides detailed protocols for the scalable synthesis of this important intermediate, focusing on two robust and widely applicable methods: Rhodium-Catalyzed Cyclopropanation and a Michael-Initiated Ring-Closure (MIRC) strategy.

Strategic Overview: Two Effective Pathways

The synthesis of this compound can be efficiently achieved through two primary strategic approaches, each with its own set of advantages. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of a diazo compound, specifically methyl 2-diazo-2-(2-nitrophenyl)acetate, with a suitable alkene in the presence of a rhodium catalyst. This approach is often characterized by high yields and stereoselectivity.[1][2]

-

Michael-Initiated Ring-Closure (MIRC): This pathway begins with the Michael addition of a nucleophile, such as dimethyl malonate, to an activated alkene, 2-nitrostyrene. The resulting adduct then undergoes an intramolecular cyclization to form the cyclopropane ring.[3][4][5][6]

Below, we present detailed protocols for both synthetic routes, including the preparation of necessary precursors.

Method 1: Rhodium-Catalyzed Cyclopropanation

This elegant and efficient method relies on the catalytic decomposition of a diazoester by a rhodium(II) catalyst to generate a rhodium carbene, which then undergoes a [2+1] cycloaddition with an alkene. For the synthesis of the target molecule, this translates to the reaction of methyl 2-diazo-2-(2-nitrophenyl)acetate with a simple alkene like ethylene or a vinyl equivalent. Given the challenges of handling gaseous ethylene on a laboratory scale, a more practical approach involves the cyclopropanation of a more accessible alkene, followed by subsequent transformations if necessary. However, for the direct synthesis, we will focus on the reaction with a simple alkene. A key challenge is the scalable and safe preparation of the diazoester precursor.

Workflow for Rhodium-Catalyzed Cyclopropanation

Caption: Workflow for the synthesis via rhodium-catalyzed cyclopropanation.

Experimental Protocols

Part A: Synthesis of Methyl 2-diazo-2-(2-nitrophenyl)acetate

Materials:

-

Methyl 2-nitrophenylacetate

-

Tosyl azide (TsN₃) or other suitable diazo transfer reagent

-

Acetonitrile (anhydrous)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-nitrophenylacetate (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

-

Diazo Transfer: While maintaining the temperature at 0 °C, add a solution of tosyl azide (1.1 eq) in anhydrous acetonitrile dropwise from the dropping funnel over 30 minutes. Caution: Tosyl azide is potentially explosive and should be handled with care behind a blast shield.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure methyl 2-diazo-2-(2-nitrophenyl)acetate.

Part B: Rhodium-Catalyzed Cyclopropanation

Materials:

-

Methyl 2-diazo-2-(2-nitrophenyl)acetate

-

Styrene (as a model alkene)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 eq) and anhydrous DCM.

-

Alkene Addition: Add styrene (1.5 eq) to the catalyst solution.

-

Diazo Compound Addition: Add a solution of methyl 2-diazo-2-(2-nitrophenyl)acetate (1.0 eq) in anhydrous DCM to the reaction mixture via a syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Catalyst Loading | 0.5 - 2 mol% |

| Reaction Temperature | 25 - 40 °C |

| Solvent | Dichloromethane, Chloroform, or Toluene |

| Typical Yield | 70 - 90% |

Table 1: Typical Reaction Parameters for Rhodium-Catalyzed Cyclopropanation.

Method 2: Michael-Initiated Ring-Closure (MIRC)

The MIRC strategy offers a valuable alternative, particularly when the diazo precursor for the rhodium-catalyzed route is challenging to prepare or handle. This method proceeds in two key steps: a Michael addition of a carbon nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Workflow for Michael-Initiated Ring-Closure

Sources

- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst | MDPI [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

Reduction of nitro group in Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate to amino derivatives

This Application Note details the chemoselective reduction of the nitro group in Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate to its amino derivative.

Executive Summary

The reduction of This compound (1) presents a specific chemoselective challenge: reducing the nitro group while preserving the strained cyclopropane ring and controlling the intramolecular cyclization of the resulting ortho-amino ester.

-

Primary Challenge: The ortho-amino product, Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate (2) , is highly prone to spontaneous intramolecular nucleophilic attack on the adjacent ester, yielding the spiro-lactam Spiro[cyclopropane-1,3'-indolin]-2'-one (3) .

-

Strategic Solution: To isolate the open-chain amino ester (2) , the reaction must be conducted under mild, non-forcing conditions, and the product is best isolated as a hydrochloride salt to deactivate the nucleophilic aniline nitrogen. If the spiro-lactam (3) is the desired target, thermal or acidic promotion is required post-reduction.

Part 1: Mechanistic Pathways & Strategic Planning

The reduction proceeds through a nitroso and hydroxylamine intermediate sequence. The critical divergence point occurs after the formation of the amine.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and the competing cyclization risk.

Figure 1: Reduction pathway showing the critical branch point between the metastable amino ester and the thermodynamically stable spiro-lactam.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Method A is the gold standard for isolating the open-chain amino ester. Method B is a robust alternative for larger scales or when the spiro-lactam is the ultimate goal.

Method A: Catalytic Hydrogenation (Mild Conditions)

Best for: High purity isolation of the amino ester.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 5% Pd/C (10 wt% loading, e.g., 100 mg per 1 g substrate)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H₂ balloon (1 atm)

-

Trapping Agent: 4M HCl in Dioxane (1.1 equiv)

Protocol:

-

Preparation: In a round-bottom flask, dissolve the nitro substrate in anhydrous Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 5% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the system with H₂ gas (balloon pressure) and stir vigorously at room temperature (20-25°C) .

-

Critical Control: Do NOT heat. Heat promotes lactamization.

-

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

-

Workup (For Amino Ester Isolation):

-

Filter the mixture through a Celite pad to remove the catalyst. Rinse with cold Methanol.

-

Immediate Salt Formation: To the filtrate, immediately add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

-

Concentrate the solution in vacuo at <30°C.

-

Triturate the residue with diethyl ether to obtain the Amino Ester Hydrochloride as a solid.

-

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Substrates sensitive to hydrogenation or containing halogens (avoiding dehalogenation).

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (5.0 equiv, <325 mesh)

-

Ammonium Chloride (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Protocol:

-

Slurry Formation: Suspend the nitro substrate, Iron powder, and NH₄Cl in Ethanol/Water (4:1).

-

Reaction: Heat the mixture to 60°C with vigorous stirring.

-

Note: While heat promotes cyclization, the neutral pH of NH₄Cl/Fe is less aggressive than acidic Fe/AcOH. However, partial lactamization may still occur.

-

-

Filtration: Once starting material is consumed (TLC), filter the hot mixture through Celite. Wash with Ethyl Acetate.

-

Extraction: Dilute with water and extract with Ethyl Acetate. Wash organics with brine and dry over Na₂SO₄.

-

Purification: If the open chain ester is required, purify immediately by flash chromatography on silica (neutralized with 1% Et₃N) using Hexanes/EtOAc.

Part 3: Data Analysis & Characterization

The following table contrasts the expected analytical signatures for the open-chain ester versus the cyclized spiro-lactam.

| Feature | Amino Ester (Target) | Spiro-Lactam (Byproduct) |

| IR Spectrum | Two bands: ~3400, 3300 cm⁻¹ (NH₂)One band: ~1720 cm⁻¹ (Ester C=O) | One band: ~3200 cm⁻¹ (Amide NH)One band: ~1700 cm⁻¹ (Lactam C=O) |

| ¹H NMR (NH) | Broad singlet ~3.5–4.5 ppm (2H) | Broad singlet ~8.0–9.0 ppm (1H) |

| ¹H NMR (OMe) | Singlet ~3.6 ppm (3H) | Absent (Loss of Methanol) |

| MS (ESI) | [M+H]⁺ = M_nitro - 30 (approx) | [M+H]⁺ = M_amino_ester - 32 (Loss of MeOH) |

Part 4: Troubleshooting & Critical Considerations

Preventing Lactamization (Spiro-Cycle Formation)

The formation of Spiro[cyclopropane-1,3'-indolin]-2'-one is thermodynamically driven.

-

Avoid Acidic Workups: Aqueous acid workups (e.g., 1N HCl wash) can catalyze the cyclization of the free base.

-

Temperature Control: Keep rotary evaporator bath temperatures below 30°C.

-

Storage: Store the free amine at -20°C under argon. The HCl salt is stable at room temperature.

Cyclopropane Stability

The cyclopropane ring is generally stable to standard Pd/C hydrogenation at 1 atm.

-

Risk: Ring opening (hydrogenolysis) typically requires higher pressures (>50 psi) or elevated temperatures.

-

Mitigation: If ring opening is observed (appearance of n-propyl or isopropyl signals in NMR), switch to Raney Nickel or Fe/NH₄Cl (Method B), as these are less active toward cyclopropane hydrogenolysis.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting reaction conditions based on the desired final product.

References

-

Reduction of Nitro Groups to Amines. Master Organic Chemistry. Available at: [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

-

Synthesis of spiro-oxolanes based on an intramolecular cyclization. ResearchGate. Available at: [Link]

-

Spiro-[cyclopropane-1,3'-indolin]-2'-one. PubMed. Available at: [Link]

-

Reduction of Nitro Compounds. Wikipedia. Available at: [Link]

Sources

- 1. Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of 1-(2-Nitrophenyl)cyclopropane-1-carboxylate via Michael-Initiated Ring Closure (MIRC)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest to the pharmaceutical and agrochemical industries.[1] Their inherent ring strain and unique electronic properties make them valuable as rigid scaffolds and bioisosteres.[2] The title compound, 1-(2-nitrophenyl)cyclopropane-1-carboxylate, and its derivatives are important building blocks, particularly as precursors for aminocyclopropane carboxylic acids (ACCs). The presence of the nitro group on the phenyl ring offers a versatile handle for further chemical transformations.

This guide provides a detailed examination of the prevailing reaction mechanism for the synthesis of 1-(2-nitrophenyl)cyclopropane-1-carboxylate, focusing on the robust and widely applicable Michael-Initiated Ring Closure (MIRC) strategy.[3][4] We will explore the mechanistic underpinnings, provide detailed experimental protocols, and explain the rationale behind the selection of reagents and conditions to ensure reproducibility and high yield.

Mechanistic Discussion: The Michael-Initiated Ring Closure (MIRC) Pathway

The formation of the target cyclopropane structure is most effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular nucleophilic substitution (cyclization).[5] This pathway offers high levels of control and stereoselectivity.[6]

The key starting materials for this synthesis are:

-

Michael Acceptor: An ortho-substituted nitrostyrene, such as 1-nitro-2-(vinyl)benzene. The nitro group is a powerful electron-withdrawing group that activates the vinyl moiety for nucleophilic attack.

-

Michael Donor: A soft nucleophile, typically a malonic ester derivative like diethyl malonate. The acidic α-hydrogen is readily removed by a base to generate a stabilized carbanion.[7][8]

Step 1: Base-Catalyzed Michael Addition

The reaction is initiated by a base, which deprotonates the diethyl malonate at the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the 2-nitrostyrene in a conjugate addition reaction. This step forms a new carbon-carbon bond and generates a nitronate intermediate. Protonation of this intermediate yields the stable Michael adduct, diethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate.

Step 2: Oxidative Intramolecular Cyclization

To close the three-membered ring, the Michael adduct must undergo an intramolecular SN2 reaction. This requires the generation of a nucleophilic center and an electrophilic center with a suitable leaving group at a 1,3-position. A common and effective method involves an oxidative cyclization, often mediated by iodine.[9]

The proposed mechanism proceeds as follows:

-

Tautomerization & Iodination: In the presence of a base and molecular iodine, the Michael adduct tautomerizes. The nitronate form attacks an iodine species (e.g., acetyl hypoiodite, formed in situ), leading to the formation of an α-iodo-nitro intermediate.[10]

-

Enolization & Ring Closure: The dicarbonyl portion of the intermediate enolizes. The enolate oxygen or, more favorably for cyclopropane formation, the α-carbon attacks the carbon bearing the nitro group, displacing the iodide in an intramolecular nucleophilic substitution. The C-attack pathway leads to the formation of the desired cyclopropane ring.[9]

The overall mechanism is a powerful example of how sequential bond-forming events can be orchestrated to build complex cyclic systems from simple acyclic precursors.

Visualizing the Reaction Mechanism

Caption: Figure 1: Proposed MIRC Mechanism

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate (Michael Adduct)

This protocol describes the initial conjugate addition to form the key intermediate.

Materials:

-

2-Nitrostyrene

-

Diethyl malonate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with inert gas inlet

Procedure:

-

To a solution of 2-nitrostyrene (1.0 eq) in anhydrous DCM (approx. 0.5 M), add diethyl malonate (1.2 eq).

-

Add triethylamine (0.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Protocol 2: Oxidative Cyclization to form Diethyl 1-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate

This protocol details the ring-closing step to form the cyclopropane product.

Materials:

-

Michael Adduct from Protocol 1

-

(Diacetoxyiodo)benzene (PIDA) or Iodine (I₂)

-

Tetrabutylammonium iodide (TBAI) - if using PIDA

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile or Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the purified Michael adduct (1.0 eq) in anhydrous acetonitrile or DCM (approx. 0.2 M).

-

Add the base (e.g., DBU, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the iodine source.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce excess iodine.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target diethyl 1-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate.

Protocol 3: Selective Hydrolysis and Decarboxylation

The resulting gem-diester can be converted to the monocarboxylic acid (which exists as the carboxylate salt under basic conditions) through selective hydrolysis and decarboxylation.

Procedure:

-

Dissolve the purified diester (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (1.1 eq) in water.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and acidify carefully with cold 1M HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify as needed. This process yields the 1-(2-nitrophenyl)cyclopropane-1-carboxylic acid.

Visualizing the Experimental Workflow

Caption: Figure 2: General Experimental Workflow

Data Summary and Causality

The choice of reagents and conditions is critical for the success of the MIRC reaction. The following table summarizes key parameters and provides the rationale for their selection.

| Parameter | Reagent/Condition | Typical Range | Rationale & Justification |

| Michael Donor | Diethyl Malonate | 1.1 - 1.5 eq | Provides the nucleophilic carbon backbone. A slight excess ensures complete consumption of the nitrostyrene. |

| Michael Catalyst | Triethylamine (Et₃N) | 0.1 - 0.2 eq | A mild, non-nucleophilic base sufficient to generate the malonate enolate without promoting side reactions.[12] |

| Cyclization Base | DBU, K₂CO₃ | 1.2 - 2.0 eq | A stronger, non-nucleophilic base is required to promote both the necessary tautomerizations and the final elimination/ring-closure step.[3] |

| Oxidant/Halogen Source | I₂ or PIDA/TBAI | 1.1 - 1.5 eq | Iodine acts as an efficient electrophile for the intermediate, creating a good leaving group for the intramolecular SN2 cyclization. PIDA is a mild solid oxidant that can be easier to handle.[2][9] |

| Solvent | DCM, Acetonitrile | 0.2 - 0.5 M | Aprotic solvents are used to avoid quenching the anionic intermediates. Acetonitrile is often favored for the cyclization step. |

| Temperature | Room Temperature | 20-25 °C | The reactions are typically efficient at room temperature, making the protocol operationally simple and avoiding thermal decomposition of sensitive intermediates. |

Conclusion

The Michael-Initiated Ring Closure (MIRC) is a highly effective and reliable method for synthesizing 1-(2-nitrophenyl)cyclopropane-1-carboxylate and its derivatives. By understanding the underlying mechanism involving a sequential Michael addition and oxidative intramolecular cyclization, researchers can rationally select reagents and conditions to optimize reaction outcomes. The provided protocols serve as a robust starting point for the laboratory synthesis of this valuable chemical building block.

References

-

Mata, C. F., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. Available at: [Link]

-

Procopiou, P. A., et al. (2011). Molecular iodine promoted a) Knoevenagel reaction; b) Nitro-Aldol (Henry) reaction. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Cyclopropanation. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Woggon, W.-D. (2020). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Chaidali, A. G., Terzidis, M. A., & Lykakis, I. N. (2025). Oxidative cyclization of Michael Adducts, in the presence of iodine reagents. ResearchGate. Available at: [Link]

-

Chaidali, A. G., Terzidis, M. A., & Lykakis, I. N. (2025). Michael-initiated ring-closure approach for access to nitrocyclopropanes. ResearchGate. Available at: [Link]

-

Hanna, L. G., et al. (2018). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. Available at: [Link]

-

ChemInform. (2010). Stereoselective Cyclopropanation of α-Bromochalcone with Diethyl Malonate Promoted by K₂CO₃. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Model reaction of diethyl malonate (DEM, 2) and trans-β-nitrostyrene (NST, 1 a) in different solvents and at different pressures. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of the addition of malonate 4 to nitrostyrene 3 in the presence of organocatalysts 1, 2, 6, 7, and 10 (a-c). Retrieved February 13, 2026, from [Link]

-

Oh, H. K., et al. (2014). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed. Available at: [Link]

-

Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

-

Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis. Available at: [Link]

-

Hernandez-Lara, A., et al. (2021). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. UT Dallas Research Labs. Available at: [Link]

-

Bhogadhi, Y. N. D., & Zercher, C. K. (2016). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses Procedure. Available at: [Link]

-

Chem 343 Handout. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress. Retrieved February 13, 2026, from [Link]

-

Roche, S. P., & Tréguier, B. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. PMC. Available at: [Link]

-

Barluenga, J., et al. (2002). Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. Journal of the American Chemical Society. Available at: [Link]

-

Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. Available at: [Link]

-

Vidya-mitra. (2015, September 21). Michael Reaction and Addition to Cyclopropane ring (CHE) [Video]. YouTube. Available at: [Link]

-

Sharma, P., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. PMC. Available at: [Link]

-

Al-Zoubi, R. M. (2008). Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. Semantic Scholar. Available at: [Link]

Sources

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones via Reductive Cyclization

This Application Note and Protocol details the synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives from Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate . This transformation exploits a reductive cyclization strategy to access the privileged spiro-oxindole scaffold, a core structural motif in numerous anticancer therapeutics (e.g., MDM2 inhibitors) and alkaloids.

Executive Summary

The synthesis of indole derivatives, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones , represents a critical workflow in medicinal chemistry due to the scaffold's ability to project functionality in three-dimensional space, mimicking peptide turns. This protocol describes a robust, scalable method for converting This compound into the spiro-oxindole core.

The transformation proceeds via a reductive cyclization cascade :

-

Chehoselective Reduction: The nitro group is reduced to an aniline intermediate.

-